

Application Note: Structural Confirmation of 4-Pyridineethanesulfonic Acid using ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: 4-Pyridineethanesulfonic acid

Cat. No.: B103924

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Abstract

This application note details the utilization of proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy for the structural confirmation of **4-Pyridineethanesulfonic acid**. The protocol outlines the sample preparation, spectral acquisition parameters, and data interpretation. The resulting ^1H NMR spectrum provides unambiguous evidence for the molecular structure, with characteristic signals corresponding to the pyridine ring and the ethanesulfonic acid chain. This method serves as a reliable and efficient tool for the qualitative analysis and structural verification of this compound, which is of interest to researchers in materials science and drug development.

Introduction

4-Pyridineethanesulfonic acid is a zwitterionic organic compound containing both a basic pyridine ring and a strongly acidic sulfonic acid group. Its unique properties make it a valuable building block in the synthesis of various functional materials, including polymers and ionic liquids, and a potential component in pharmaceutical formulations. Accurate structural confirmation is a critical step in its synthesis and application to ensure purity and predict chemical behavior. ^1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This note provides a standard operating procedure for the structural elucidation of **4-Pyridineethanesulfonic acid** using ^1H NMR.

Experimental Protocol

A detailed methodology for the ^1H NMR analysis of **4-Pyridineethanesulfonic acid** is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.^[1]

- **Sample Weighing:** Accurately weigh 5-25 mg of **4-Pyridineethanesulfonic acid**.^{[2][3]}
- **Solvent Selection:** Due to the zwitterionic nature of the analyte, deuterium oxide (D_2O) is a suitable solvent.^{[2][3]} Use approximately 0.6-0.7 mL of D_2O .^{[1][2][3]}
- **Dissolution:** Dissolve the sample in the deuterated solvent within a small vial. Gentle vortexing or heating can aid in dissolution.^[3]
- **Filtration:** To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.^{[1][3][4]}
- **Internal Standard:** For precise chemical shift referencing, an internal standard can be added. For D_2O , sodium 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid (TSP) or sodium 3-(trimethylsilyl)propanesulfonate (DSS) is recommended.^[5]
- **Labeling:** Clearly label the NMR tube with the sample information.

^1H NMR Data Acquisition

The following parameters are recommended for acquiring the ^1H NMR spectrum on a 400 MHz spectrometer.

Parameter	Recommended Value	Purpose
Spectrometer Frequency	400 MHz	Standard for routine analysis.
Pulse Sequence	zgpr (or similar with water suppression)	To suppress the large residual HDO signal. [6]
Number of Scans (NS)	8-32	To improve signal-to-noise ratio. [6] [7] [8]
Acquisition Time (AQ)	3-4 s	To ensure good digital resolution. [6] [7] [8]
Relaxation Delay (D1)	5 s	To allow for full relaxation of protons, ensuring accurate integration.
Pulse Width (P1)	90°	To maximize signal intensity in a single scan. [8] [9]
Spectral Width (SW)	12 ppm	To encompass all expected proton signals. [6]
Temperature	298 K (25 °C)	For standardized and reproducible results. [6]

Data Analysis and Expected Spectrum

The structure of **4-Pyridineethanesulfonic acid** consists of a 4-substituted pyridine ring and an ethyl chain attached to the sulfonic acid group. The expected ^1H NMR spectrum in D_2O would exhibit two distinct sets of signals.

- **Pyridine Ring Protons:** The pyridine ring has two pairs of chemically equivalent protons. The protons ortho to the nitrogen (H-2 and H-6) are expected to appear as a doublet downfield, typically in the range of δ 8.5-8.8 ppm, due to the electron-withdrawing effect of the nitrogen atom. The protons meta to the nitrogen (H-3 and H-5) will appear as another doublet slightly upfield, around δ 7.4-7.7 ppm. These two doublets will exhibit a characteristic coupling pattern (AX or AA'XX' system).

- **Ethanesulfonic Acid Chain Protons:** The ethyl group will give rise to two triplet signals. The methylene group adjacent to the pyridine ring (-CH₂-Ar) is expected to resonate at approximately δ 3.0-3.3 ppm. The methylene group adjacent to the sulfonate group (-CH₂-SO₃H) will be further downfield due to the strong electron-withdrawing nature of the sulfonate group, likely in the range of δ 3.3-3.6 ppm. Both signals will appear as triplets due to coupling with the adjacent methylene group.

Predicted ¹H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.6	Doublet	2H	H-2, H-6 (Pyridine)
~ 7.5	Doublet	2H	H-3, H-5 (Pyridine)
~ 3.4	Triplet	2H	-CH ₂ -SO ₃ H
~ 3.1	Triplet	2H	-CH ₂ -Ar

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **4-Pyridineethanesulfonic acid** using ¹H NMR.

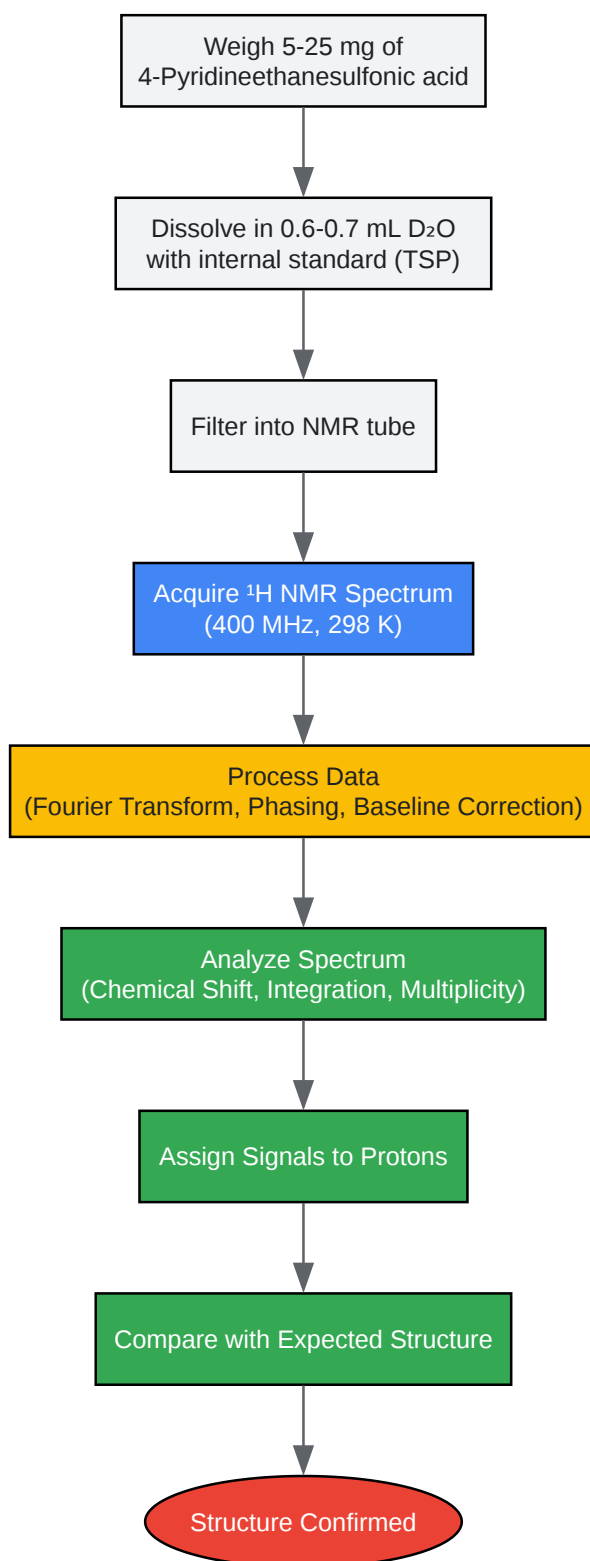


Figure 1: Workflow for Structural Confirmation

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Caption: Experimental workflow for ^1H NMR analysis.

Conclusion

^1H NMR spectroscopy provides a rapid and definitive method for the structural confirmation of **4-Pyridineethanesulfonic acid**. The characteristic chemical shifts, signal multiplicities, and integration values of the pyridine and ethanesulfonate protons in the acquired spectrum align with the expected structure. This application note provides a comprehensive protocol for researchers and scientists to reliably verify the identity and purity of this compound.

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